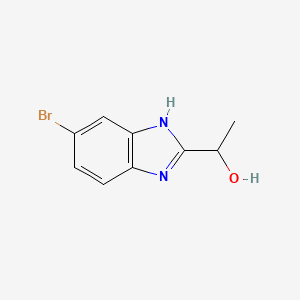

1-(5-bromo-1H-benzimidazol-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromo-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIWAHDDRRZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400113 | |

| Record name | 1-(5-bromo-1H-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540516-29-8 | |

| Record name | 6-Bromo-α-methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540516-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-bromo-1H-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol, a substituted benzimidazole of significant interest to the pharmaceutical and materials science sectors. Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document details the primary synthetic pathway, rooted in the well-established Phillips condensation reaction, and explores alternative methodologies.[5][6][7] The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and robust analytical characterization methods.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[4] Its unique chemical properties and ability to mimic biological molecules have led to its incorporation into a multitude of approved drugs and clinical candidates. The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule of this guide, this compound, features a bromine atom on the benzene ring and a hydroxyethyl group at the 2-position, offering potential for further chemical modification and diverse biological interactions.

Primary Synthetic Strategy: The Phillips Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[5][6][7] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[5][7] For the synthesis of this compound, the key starting materials are 4-bromo-1,2-diaminobenzene and lactic acid (or its ester derivative, such as ethyl lactate).

Mechanistic Rationale

The Phillips condensation proceeds through a two-step mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (or its ester), forming a tetrahedral intermediate. This is followed by the elimination of a water molecule (or alcohol in the case of an ester) to yield an N-acylated intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group, leading to cyclization. A final dehydration step results in the formation of the aromatic benzimidazole ring. The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino groups.[5]

Figure 1: Generalized workflow of the Phillips condensation for the synthesis of this compound.

Starting Materials and Reagents

| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromo-1,2-diaminobenzene | 1575-37-7 | 187.04 | White to off-white solid; melting point 65-69 °C.[8][9] | |

| Lactic Acid (or Ethyl Lactate) | 50-21-5 (Lactic Acid) | 90.08 (Lactic Acid) | Chiral carboxylic acid; available as D, L, or racemic mixture.[10] | |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Strong acid catalyst. | |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Used for neutralization during workup. | |

| Ethanol | 64-17-5 | 46.07 | Recrystallization solvent. |

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the non-brominated analog, (±)-1-(1H-benzimidazol-2-yl)ethanol.[11][12]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol).

-

Add 4 M hydrochloric acid (25 mL).

-

Stir the mixture at room temperature until the diamine is fully dissolved.

-

Add racemic lactic acid (0.99 g, 11 mmol) or ethyl lactate (1.30 g, 11 mmol) to the solution.

Step 2: Condensation Reaction

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring.

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

Step 3: Workup and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly neutralize the acidic solution by adding a 4 M aqueous solution of sodium hydroxide with stirring in an ice bath. The pH should be adjusted to approximately 7-9.

-

A solid precipitate of the crude product will form.

-

Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Alternative Synthetic Approaches

While the Phillips condensation is a robust method, other synthetic strategies can be employed for the synthesis of 2-substituted benzimidazoles, which may offer advantages in terms of reaction conditions or substrate scope.

One-Pot Synthesis from Aldehydes

An alternative approach involves the one-pot condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent.[1][13][14][15] In this case, 4-bromo-1,2-diaminobenzene would be reacted with lactaldehyde. Various oxidants can be used, such as air, manganese dioxide, or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1] This method can be advantageous due to its operational simplicity and often milder reaction conditions.

Figure 2: Conceptual workflow for the one-pot synthesis of this compound from lactaldehyde.

Dehydrogenative Coupling with Alcohols

A more recent and greener approach involves the direct dehydrogenative coupling of o-phenylenediamines with primary alcohols, often catalyzed by transition metal complexes.[16] This method would utilize 4-bromo-1,2-diaminobenzene and 1,2-propanediol. This strategy avoids the need for a separate oxidation step as the alcohol is oxidized in situ to the corresponding aldehyde, which then undergoes condensation and cyclization.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6-8 ppm region, a quartet for the CH proton, a doublet for the CH₃ group, and singlets for the NH and OH protons. |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range, a signal for the CH-OH carbon around 60-70 ppm, and a signal for the CH₃ carbon around 20-25 ppm. |

| FT-IR | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), O-H stretching (broad, around 3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₉H₉BrN₂O, M.W. = 241.09 g/mol ). |

| Melting Point | A sharp melting point range indicating the purity of the compound. |

Safety and Handling

-

4-Bromo-1,2-diaminobenzene: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

-

Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

-

The final product should be handled with care, and its toxicological properties should be evaluated before extensive use.

Conclusion

The synthesis of this compound can be reliably achieved through the Phillips condensation of 4-bromo-1,2-diaminobenzene and lactic acid. This technical guide provides a detailed protocol and mechanistic understanding of this primary synthetic route. Alternative methods, such as one-pot reactions with aldehydes and dehydrogenative coupling with alcohols, offer viable options with potential advantages in specific contexts. Thorough analytical characterization is crucial to ensure the identity and purity of the final product. The versatile benzimidazole scaffold of the target molecule makes it a valuable building block for further research in medicinal chemistry and materials science.

References

-

Cui, W., Kargbo, R. B., Sajjadi-Hashemi, Z., Ahmed, F., & Gauuan, J. F. (2012). Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Synlett, 23(02), 247-250. [Link]

-

Organic Chemistry Portal. (2013). Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. [Link]

-

AdiChemistry. Phillips Condensation Reaction | Explanation. [Link]

-

AccScience Publishing. (2022). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Green Chemical Engineering, 3(4), 363-370. [Link]

-

Li, Y., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(35), 15949-15954. [Link]

-

Jarrar, A. A., et al. (2017). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Scientific Reports, 7(1), 1-8. [Link]

-

Wadhawa, G. C. (2017). Synthesis of 2-Substituted Benzimidazoles and 1,5-Disubstituted Benzodiazepines Using Alum. Rasayan Journal of Chemistry, 10(1), 13-15. [Link]

-

Royal Society of Chemistry. (2020). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 10(58), 35243-35255. [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 633-639. [Link]

-

Rasayan Journal of Chemistry. (2015). One Pot Synthesis of Substituted Benzimidazole Derivatives and Their Characterization. Rasayan Journal of Chemistry, 8(3), 324-328. [Link]

-

ResearchGate. (2012). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. [Link]

-

ResearchGate. (2013). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. [Link]

-

MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(16), 4993. [Link]

-

PubMed. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994. [Link]

-

National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6524. [Link]

-

Ottokemi. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India. [Link]

-

Nano diainc. 4-Bromo-1,2-diaminobenzene -50g. [Link]

-

National Institutes of Health. (2008). (±)-1-(1H-Benzimidazol-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1223. [Link]

-

PubChem. 4-Bromobenzene-1,2-diamine. [Link]

-

International Union of Crystallography. (2008). (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2406. [Link]

-

The Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 42(13), 10839-10848. [Link]

-

Revue Roumaine de Chimie. (2019). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie, 64(3), 209-219. [Link]

-

Organic Chemistry Portal. Benzimidazolone synthesis. [Link]

-

MDPI. (2022). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. Polymers, 14(13), 2614. [Link]

-

National Institutes of Health. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(35), 20688-20713. [Link]

-

MDPI. (2021). Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid. Polymers, 13(21), 3797. [Link]

-

ResearchGate. (2023). Synthesis of Poly Lactic Acid from Lactic Acid Using Direct Polycondensation Method Using Al(DS)3 and AlCl3 Catalysts. [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.. [Link]

-

SpectraBase. 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID. [Link]

-

ResearchGate. (2016). Synthesis of the Biomimetic Polymer: Aliphatic Diamine and RGDS Modified Poly(d,l-lactic acid). [Link]

-

Revue Roumaine de Chimie. (2017). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 62(3), 205-211. [Link]

-

National Institutes of Health. (2016). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). Polymers, 8(3), 73. [Link]

- Google Patents. (2005).

-

PubMed. (2008). (±)-1-(1H-Benzimidazol-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1223. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]

- 9. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 10. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review [mdpi.com]

- 11. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(5-bromo-1H-benzimidazol-2-yl)ethanol chemical properties

An In-Depth Technical Guide to 1-(5-bromo-1H-benzimidazol-2-yl)ethanol: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the esteemed benzimidazole class. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This document, intended for researchers and drug development professionals, delineates the compound's chemical properties, provides a validated synthesis protocol, explores its potential biological significance based on structure-activity relationship analyses of related analogues, and outlines essential safety considerations.

Core Chemical and Physical Properties

This compound is a substituted benzimidazole featuring a bromo group on the benzene ring and an ethanol substituent at the 2-position of the imidazole ring. This specific substitution pattern influences its physicochemical characteristics, such as solubility and lipophilicity, which are critical determinants of its pharmacokinetic profile.

The key identifiers and properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 540516-29-8 | [4][6] |

| Molecular Formula | C₉H₉BrN₂O | [4][6] |

| Molecular Weight | 241.09 g/mol | [4][6] |

| Physical Form | Solid | [4] |

| LogP | 1.78 | [4] |

| Stereochemistry | Racemic | [4] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis and Structural Elucidation

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8] For this compound, the logical and field-proven approach involves the reaction of 4-bromo-1,2-benzenediamine with lactic acid.

Experimental Protocol: Phillips Condensation

This protocol is based on the classical Phillips method, which involves heating the reactants in the presence of an acid catalyst, typically a strong mineral acid like hydrochloric acid, which facilitates both the condensation and the subsequent cyclodehydration.

Materials:

-

4-Bromo-1,2-benzenediamine

-

Lactic acid (85% aqueous solution)

-

4M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Ethanol

-

Activated charcoal

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-benzenediamine (10 mmol, 1.87 g) and lactic acid (12 mmol, 1.02 mL).

-

Acidic Condensation: Add 20 mL of 4M hydrochloric acid to the mixture. The acid acts as a catalyst, protonating the carbonyl group of lactic acid, thereby activating it for nucleophilic attack by the diamine.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for the cyclodehydration step that forms the imidazole ring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

-

Neutralization and Precipitation: After completion, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice and neutralize it by slow, dropwise addition of 10% sodium hydroxide solution until the pH reaches approximately 7-8. This step deprotonates the benzimidazole nitrogen and precipitates the crude product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimal amount of hot ethanol, add activated charcoal to decolorize, and filter while hot. Add water dropwise to the hot filtrate until turbidity persists, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. While a comprehensive experimental dataset for this specific molecule is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11][12]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzimidazole ring, with splitting patterns influenced by the bromo-substituent. A quartet and a doublet would be expected for the CH-CH₃ group of the ethanol side chain. The hydroxyl and N-H protons would appear as broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would display distinct signals for the nine carbon atoms. The carbons of the benzimidazole core would resonate in the aromatic region (110-155 ppm), while the aliphatic carbons of the ethanol group would appear upfield.

-

IR Spectroscopy: Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H and N-H stretching vibrations. Aromatic C-H stretching would be observed around 3100-3000 cm⁻¹, and C=N and C=C stretching vibrations within the benzimidazole ring would appear in the 1620-1450 cm⁻¹ region.[9][10]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Biological Activity and Therapeutic Relevance

While specific pharmacological studies on this compound are not extensively documented in publicly accessible literature, the broader class of substituted benzimidazoles is a rich source of biologically active compounds. The presence of a bromine atom, an electron-withdrawing group, often enhances the biological potency of heterocyclic scaffolds.[1][13]

Anticancer Potential

Many benzimidazole derivatives have been identified as potent anticancer agents, often acting as tubulin polymerization inhibitors.[14] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in cancer cells. The 2-substituted benzimidazole scaffold is a key pharmacophore for this activity.[14] It is plausible that this compound could exhibit similar antiproliferative effects. Studies on other bromo-substituted benzimidazoles have demonstrated significant anticancer activity against cell lines such as MCF7 (breast cancer).[9][14]

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial and Anti-inflammatory Activity

The benzimidazole nucleus is a common feature in a variety of antimicrobial agents.[2][13] Its derivatives have shown broad-spectrum activity against various bacterial and fungal species.[9] Furthermore, structure-activity relationship (SAR) studies have highlighted that halogen substitutions on the benzimidazole ring can significantly contribute to anti-inflammatory activity.[1] These compounds may exert their effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) or various cytokines.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly closed container in a dry, cool place.[6][16]

-

Conclusion

This compound is a valuable compound for research and development, embodying the pharmacologically significant benzimidazole scaffold. Its synthesis is achievable through established chemical methods, and its structure can be confirmed with standard spectroscopic techniques. Based on extensive literature on related analogues, this molecule holds considerable potential as a candidate for anticancer, antimicrobial, and anti-inflammatory screening programs. Further investigation is warranted to fully elucidate its specific biological profile and therapeutic promise.

References

-

Title: Synthesis and biological profile of substituted benzimidazoles.[9] Source: PMC - PubMed Central URL: [Link]

-

Title: Supplementary Information (Supporting data for a study on chemoenzymatic resolution).[10] Source: J. Braz. Chem. Soc. URL: [Link]

-

Title: Product information, this compound.[5] Source: P&S Chemicals URL: [Link]

-

Title: Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model.[17] Source: ACS Publications URL: [Link]

-

Title: SYNTHESIS AND REACTIONS OF SOME NEW BENZIMIDAZOLE DERIVATIVES. Source: Bibliomed URL: [Link]

-

Title: Recent achievements in the synthesis of benzimidazole derivatives.[8] Source: Semantic Scholar URL: [Link]

-

Title: Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.[1] Source: PMC - PubMed Central URL: [Link]

-

Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.[14] Source: MDPI URL: [Link]

-

Title: Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.[2] Source: PMC - PubMed Central URL: [Link]

-

Title: A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity.[3] Source: ResearchGate URL: [Link]

-

Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.[13] Source: PMC - PubMed Central URL: [Link]

-

Title: (±)-1-(1H-Benzimidazol-2-yl)ethanol.[11] Source: PMC - NIH URL: [Link]

-

Title: Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles.[12] Source: Wiley Online Library URL: [Link]

Sources

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)ethanol - CAS:540516-29-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. minio.scielo.br [minio.scielo.br]

- 11. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. pubs.acs.org [pubs.acs.org]

characterization of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol

An In-Depth Technical Guide to the Characterization of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the novel heterocyclic compound, this compound. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a bromine substituent on the benzene ring can significantly modulate a molecule's physicochemical properties and biological efficacy, often enhancing its potency.[4][5] This document outlines a robust, multi-technique approach to unequivocally confirm the synthesis, structure, and purity of the title compound. It integrates detailed protocols for synthesis and purification with an in-depth analysis of spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural elucidation for research and development applications.

Introduction and Significance

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[3][6] Its unique chemical architecture, featuring both acidic and basic sites, allows it to interact with a multitude of biological targets.[7] The therapeutic relevance of this class is well-established, with numerous benzimidazole-based drugs clinically approved for various diseases.[2]

The specific compound, this compound, incorporates three key features:

-

The Benzimidazole Core: Provides the fundamental framework for biological interactions.

-

The Bromo Substituent: The presence of a halogen at the 5-position is expected to increase lipophilicity and may enhance binding affinity to target proteins through halogen bonding.[4]

-

The 1-hydroxyethyl Group: This side chain at the 2-position introduces a chiral center and a hydroxyl group, which can serve as a hydrogen bond donor and acceptor, potentially influencing solubility and target engagement.

A thorough characterization is paramount to establishing a definitive structure-activity relationship (SAR) and ensuring the reliability of any subsequent biological or pharmacological studies.[5] This guide provides the necessary theoretical and practical framework for this critical process.

Synthesis and Purification

While a specific protocol for the title compound is not widely published, a reliable synthetic route can be proposed based on the well-established Phillips condensation method for benzimidazole synthesis.[1][8] This involves the condensation of an o-phenylenediamine with a carboxylic acid.

Proposed Synthetic Pathway

The synthesis is a one-pot reaction involving the condensation of 4-bromo-1,2-phenylenediamine with lactic acid.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq) and lactic acid (1.2 eq).

-

Acidic Condensation: Add 4M aqueous hydrochloric acid as the solvent and catalyst.

-

Reflux: Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting diamine.[2]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution with concentrated ammonium hydroxide until a precipitate forms (pH ~7-8).

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the crude product under vacuum.

Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.

-

Precipitation: Add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. The purity can be re-assessed by TLC and melting point determination.[9]

Physicochemical Characterization

The introduction of substituents significantly alters the physical properties of the parent benzimidazole ring.[6]

-

Appearance: Expected to be an off-white to light brown crystalline solid.

-

Melting Point: The melting point is anticipated to be relatively high due to intermolecular hydrogen bonding (N-H and O-H groups). For comparison, unsubstituted 2-methyl-1H-benzimidazole melts at 173-175 °C.[10] The bromo- and hydroxyethyl- substituents will likely increase this value.

-

Solubility: Benzimidazoles with an available imide proton are generally soluble in polar organic solvents like DMSO, DMF, and alcohols, but less soluble in nonpolar solvents.[6]

Spectroscopic and Structural Elucidation

A combination of spectroscopic techniques is essential for unambiguous structure confirmation. The following sections detail the expected spectral data for this compound.

Caption: Integrated workflow for the analytical characterization of the target molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is predicted in a solvent like DMSO-d₆, which can exchange with the labile N-H and O-H protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH (imidazole) | ~12.5 | broad singlet | 1H | The acidic imidazole proton is typically deshielded and appears far downfield.[10][11] |

| H-4 | ~7.75 | d (J ≈ 1.8 Hz) | 1H | Deshielded by the adjacent nitrogen and bromine's anisotropic effect. Appears as a doublet due to coupling with H-6. |

| H-7 | ~7.55 | d (J ≈ 8.5 Hz) | 1H | Ortho-coupled to H-6. |

| H-6 | ~7.35 | dd (J ≈ 8.5, 1.8 Hz) | 1H | Coupled to both H-7 (ortho) and H-4 (meta). |

| OH (hydroxyl) | ~5.5-6.0 | broad singlet | 1H | Labile proton, its shift is concentration and temperature dependent. |

| CH (methine) | ~4.9-5.1 | quartet (q) | 1H | Coupled to the three methyl protons. Deshielded by the adjacent hydroxyl group and imidazole ring. |

| CH₃ (methyl) | ~1.5-1.7 | doublet (d) | 3H | Coupled to the single methine proton. |

Note: Chemical shifts (δ) are predictive and may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy identifies all unique carbon environments within the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 (imidazole) | ~155-158 | The C2 carbon of benzimidazoles is significantly deshielded due to being bonded to two nitrogen atoms. |

| C7a (bridgehead) | ~144 | Aromatic quaternary carbon adjacent to a nitrogen. |

| C3a (bridgehead) | ~135 | Aromatic quaternary carbon adjacent to a nitrogen. |

| C6 | ~125 | Aromatic CH carbon. |

| C4 | ~122 | Aromatic CH carbon. |

| C5 | ~115 | Aromatic carbon directly bonded to bromine; its signal is often attenuated. |

| C7 | ~114 | Aromatic CH carbon. |

| CH (methine) | ~65-68 | Aliphatic carbon attached to the electron-withdrawing hydroxyl group. |

| CH₃ (methyl) | ~22-25 | Typical range for an aliphatic methyl carbon. |

Note: The rapid tautomerism of the N-H proton in asymmetrically substituted benzimidazoles can sometimes lead to averaged signals for the benzene ring carbons, though distinct signals are predicted here.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch | 3400 - 3200 | Broad | Characteristic of alcohol hydroxyl group, involved in hydrogen bonding.[13] |

| N-H Stretch | 3300 - 3100 | Broad | Overlaps with the O-H stretch, typical for the imidazole N-H group.[11] |

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium | Characteristic of sp² C-H bonds on the benzene ring.[2] |

| Aliphatic C-H Stretch | 2990 - 2850 | Sharp, medium | Characteristic of sp³ C-H bonds in the ethyl side chain.[2] |

| C=N / C=C Stretch | 1620 - 1450 | Multiple sharp bands | Imidazole C=N and aromatic C=C ring stretching vibrations.[11][14] |

| C-O Stretch | 1100 - 1050 | Strong, sharp | Characteristic of a secondary alcohol. |

| C-Br Stretch | 680 - 550 | Medium to weak | Found in the fingerprint region. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, confirming the molecular formula. Electron Ionization (EI) MS reveals characteristic fragmentation patterns that further support the structure.

-

Molecular Formula: C₉H₉BrN₂O

-

Exact Mass: 240.0004 (for ⁷⁹Br isotope), 241.9983 (for ⁸¹Br isotope)

-

Molecular Ion (M⁺): A key diagnostic feature will be the presence of two peaks of almost equal intensity at m/z 240 and 242. This isotopic signature is definitive for a molecule containing a single bromine atom.[15]

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

-

Loss of Acetaldehyde: A common fragmentation for 2-(1-hydroxyethyl) substituted heterocycles is the McLafferty-type rearrangement or cleavage to lose a neutral acetaldehyde molecule (CH₃CHO, 44 Da), leading to a fragment ion at m/z 211/213 . This would be a very strong indicator of the side chain's identity.

-

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da), giving a fragment at m/z 161 .

-

Loss of the Side Chain: Cleavage of the bond between the imidazole C2 and the side chain would lead to a fragment corresponding to the 5-bromo-1H-benzimidazole cation at m/z 195/197 .

Conclusion

The comprehensive requires a synergistic application of synthetic chemistry and advanced analytical techniques. The proposed synthesis via Phillips condensation offers a direct route to the molecule. Subsequent confirmation of its identity and purity relies on a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The key identifying features include the characteristic A-B-X pattern of the aromatic protons in the ¹H NMR spectrum, the distinctive isotopic pattern of the molecular ion in the mass spectrum, and the N-H/O-H stretching bands in the IR spectrum. This guide provides a robust framework for researchers to confidently synthesize and validate this promising heterocyclic compound for further investigation in drug discovery and development.

References

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity.

- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.

- ScienceDirect. (n.d.). Synthesis, characterization and biological evaluation of novel benzimidazole derivatives.

- MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.

- (n.d.). SUPPLEMENTARY INFORMATION.

- (n.d.). 1 - Supplementary Information.

- RSC Publishing. (1961). 455. The infrared spectra of some simple benzimidazoles.

- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes | Download Table.

- Benchchem. (n.d.). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.

- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature..

- ACS Publications. (n.d.). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles | The Journal of Organic Chemistry.

- ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives.

- (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif.

- PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.

- ResearchGate. (2025). Synthesis, Physicochemical Properties and Antimicrobial Activity of Some 2-Substituted analogues of Benzimidazoles | Request PDF.

- chemicalbook. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE synthesis.

- (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE.

- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

- PMC - PubMed Central. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- NIST WebBook. (n.d.). 1H-Benzimidazole-2-ethanol.

- (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.

- ResearchGate. (2025). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

- Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis.

- PMC - NIH. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.

- Arabian Journal of Chemistry. (n.d.). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- ResearchGate. (n.d.). Fig. 2 -1 H-13 C NMR Spectrum of....

- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.

- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - the NIST WebBook.

- Chemical Reviews. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles.

- SpectraBase. (n.d.). 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID - Optional[13C NMR].

- Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).

- Benchchem. (n.d.). Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds.

Sources

- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijpsm.com [ijpsm.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. longdom.org [longdom.org]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. rsc.org [rsc.org]

- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 13. minio.scielo.br [minio.scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

1-(5-bromo-1H-benzimidazol-2-yl)ethanol spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol

Abstract

Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, antiviral, and antitumor properties.[1][2][3] The precise characterization of these molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and understanding structure-activity relationships. This guide provides a comprehensive, in-depth analysis of the spectral data for a key derivative, this compound. By integrating data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic approach to its structural elucidation. This document is designed to serve as a practical reference, explaining not just the data, but the scientific rationale behind the analytical techniques and interpretation.

Molecular Structure and Synthesis Overview

The unambiguous identification of a molecule begins with a clear understanding of its constituent parts. This compound combines a brominated benzimidazole core with an ethanol side chain at the 2-position.

Annotated Molecular Structure

The structure, with key atoms numbered for spectroscopic assignment, is presented below. This numbering scheme will be used throughout the guide to correlate spectral data with specific atoms.

Caption: Numbered structure of this compound.

Synthetic Pathway Rationale

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry.[3] A common and efficient method involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or aldehyde. For the title compound, a logical pathway is the reaction of 4-bromo-1,2-phenylenediamine with lactic acid. The acid provides the two-carbon side chain, including the hydroxyl group, which cyclizes with the diamine under acidic conditions to form the benzimidazole ring.

Experimental Protocol: Synthesis

-

Reactant Mixing: To a solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent like 4M hydrochloric acid, add lactic acid (1.2 equivalents).

-

Reaction Condition: Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a solvent system like ethanol/water to yield the final product.

Caption: General synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons. The spectrum is recorded on a 400 MHz or higher spectrometer.

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.6 | Broad Singlet | 1H | N1-H |

| ~7.75 | Doublet (d) | 1H | C4-H |

| ~7.55 | Doublet (d) | 1H | C7-H |

| ~7.30 | Doublet of Doublets (dd) | 1H | C6-H |

| ~5.50 | Broad Singlet | 1H | C8-OH |

| ~5.00 | Quartet (q) | 1H | C8-H |

| ~1.65 | Doublet (d) | 3H | C9-H₃ |

Interpretation:

-

N1-H Proton (~12.6 ppm): The benzimidazole N-H proton appears significantly downfield as a broad singlet.[4] Its deshielded nature is due to the aromaticity of the ring and its involvement in intermolecular hydrogen bonding. Its broadness is a result of proton exchange.

-

Aromatic Protons (7.30-7.75 ppm):

-

C4-H (~7.75 ppm): This proton is adjacent to the bromine atom and appears as a doublet. It is the most deshielded of the aromatic protons due to the anisotropic effect of the nearby imidazole ring.

-

C7-H (~7.55 ppm): This proton is coupled to C6-H, resulting in a doublet.

-

C6-H (~7.30 ppm): This proton is coupled to both C7-H and C4-H (long-range coupling might be minimal), appearing as a doublet of doublets. Its position is influenced by the electron-donating effect of the N1-H group and the electron-withdrawing bromine at the para position. The expected splitting pattern is consistent with similar substituted benzimidazoles.[5]

-

-

Ethanol Side Chain Protons:

-

C8-OH (~5.50 ppm): The hydroxyl proton signal is a broad singlet due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and temperature.

-

C8-H (~5.00 ppm): The methine proton is a quartet, split by the three protons of the adjacent methyl group (n+1 rule). It is deshielded by both the adjacent hydroxyl group and the benzimidazole ring.

-

C9-H₃ (~1.65 ppm): The methyl protons appear as a doublet, split by the single methine proton at C8.[6] This upfield signal is characteristic of an aliphatic methyl group.

-

¹³C NMR Spectral Analysis

Carbon NMR provides a count of the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Using the same sample prepared for ¹H NMR, a proton-decoupled ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 or 125 MHz. A longer acquisition time is often required due to the lower natural abundance of the ¹³C isotope.

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.0 | C2 |

| ~142.0 | C7a |

| ~135.0 | C3a |

| ~125.0 | C6 |

| ~122.0 | C4 |

| ~116.0 | C5 |

| ~114.0 | C7 |

| ~65.0 | C8 |

| ~22.0 | C9 |

Interpretation:

-

C2 Carbon (~155.0 ppm): The carbon at the junction of the imidazole ring and the ethanol side chain is significantly deshielded due to its attachment to two electronegative nitrogen atoms.

-

Aromatic Carbons (114.0-142.0 ppm): The six carbons of the benzo group appear in this range. The bridgehead carbons (C3a, C7a) are typically found between 130-145 ppm. The carbon bearing the bromine atom (C5) is expected around 116 ppm, a value typical for brominated aromatic carbons.[7] The other protonated carbons (C4, C6, C7) are assigned based on substitution effects and comparison with similar structures.

-

Ethanol Side Chain Carbons:

-

C8 (~65.0 ppm): The methine carbon attached to the hydroxyl group is found in the typical range for secondary alcohols.

-

C9 (~22.0 ppm): The methyl carbon gives a signal in the aliphatic region, consistent with its environment.

-

Mass Spectrometry (MS)

MS provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Experimental Protocol: MS The sample is introduced into a mass spectrometer, often using Electrospray Ionization (ESI) for polar molecules like this. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. The mass analyzer (e.g., Quadrupole or Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Summary: MS

| m/z Value | Interpretation |

|---|---|

| 255/257 | [M+H]⁺ / [M+H+2]⁺ Molecular Ion |

| 237/239 | [M+H - H₂O]⁺ |

| 211/213 | [M+H - C₂H₄O]⁺ |

| 172 | [M+H - Br]⁺ |

Interpretation:

-

Molecular Ion Peak ([M+H]⁺ at m/z 255/257): The most critical feature is the pair of peaks for the protonated molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks separated by 2 m/z units, with approximately equal intensity, which is a definitive indicator of a monobrominated compound.

-

Fragmentation Pathway: The fragmentation pattern provides corroborating structural evidence. Key fragmentations include:

-

Loss of Water (m/z 237/239): A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion.

-

Loss of Acetaldehyde (m/z 211/213): Cleavage of the C2-C8 bond results in the loss of the entire ethanol side chain, likely as an acetaldehyde neutral molecule (44 Da), leaving the stable 5-bromobenzimidazole cation.

-

Loss of Bromine (m/z 172): Loss of the bromine radical (79/81 Da) can also occur, though it may be less favorable than side-chain fragmentation.

-

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR The spectrum is typically recorded using an FT-IR spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Summary: IR

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Alcohol |

| 3100-3000 | N-H Stretch | Benzimidazole |

| 3050-2950 | C-H Stretch (sp²) | Aromatic |

| 2980-2850 | C-H Stretch (sp³) | Aliphatic |

| 1620-1580 | C=N Stretch | Imidazole |

| 1470-1450 | C=C Stretch | Aromatic Ring |

| 1100-1050 | C-O Stretch | Secondary Alcohol |

Interpretation:

-

O-H and N-H Stretching Region (3400-3000 cm⁻¹): This region is dominated by a very broad absorption centered around 3300 cm⁻¹, characteristic of the O-H stretching of the alcohol group involved in hydrogen bonding.[8] Overlapping with this, the N-H stretch of the imidazole ring is expected.

-

C-H Stretching Region (3050-2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches. Peaks just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methyl and methine groups.

-

Fingerprint Region (< 1650 cm⁻¹): This complex region contains many important vibrations:

-

C=N and C=C Stretches (1620-1450 cm⁻¹): The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds of the benzene ring appear here. These absorptions confirm the presence of the benzimidazole core.[1]

-

C-O Stretch (~1055 cm⁻¹): A strong absorption band around 1055 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol group, a key identifier for the ethanol side chain.[8]

-

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy map out the precise carbon-hydrogen framework, confirming the connectivity of the ethanol side chain and the substitution pattern on the aromatic ring. Mass spectrometry validates the molecular weight and reveals the characteristic isotopic signature of bromine, while its fragmentation pattern supports the proposed structure. Finally, IR spectroscopy provides unequivocal evidence for the key functional groups—the alcohol, the N-H of the imidazole, and the aromatic system. Together, these data points form a self-validating and comprehensive analytical package, providing the necessary confirmation of identity and purity for researchers in drug discovery and chemical synthesis.

References

- BenchChem. (2025).

- AWS. (2025).

- J. Braz. Chem. Soc. (2013).

- The Royal Society of Chemistry. (2020).

- ResearchGate. (2008).

- PMC - PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).

- ChemicalBook. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221).

- The Royal Society of Chemistry. (2013).

- Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis.

- PMC - NIH. (n.d.).

- PubChem. (2026). 1-(5-Bromo-7-methyl-1H-benzoimidazol-2-yl).

- IOSR Journal. (n.d.). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2-yl)phenone with Co(II), Ni(II) and Cu(II).

- TSI Journals. (2022).

- ResearchGate. (2020). Selected 1 H NMR parameters for compounds 5-9, and 14. a.

- mzCloud. (2017). 1 1H Benzo d imidazol 2 yl ethan 1 ol.

- SpectraBase. (n.d.). 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID - Optional[13C NMR].

- Hit2Lead. (n.d.). BB-4030170.

- NIST WebBook. (n.d.). Ethanol.

- Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).

- MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.

- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.

- SpectraBase. (n.d.). 4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol - Optional[13C NMR].

- PubChem - NIH. (n.d.). (1S)-1-(6-bromo-1H-benzimidazol-2-yl)ethanol.

- Revue Roumaine de Chimie. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one.

- Benchchem. (n.d.). 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7.

- PMC - PubMed Central. (n.d.). (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene.

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

Sources

- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 2. ijpsm.com [ijpsm.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

biological activity of novel benzimidazole derivatives

Benzimidazole derivatives are also important antiviral agents. [2][25]The FDA-approved drug Maribavir is a benzimidazole derivative used to treat cytomegalovirus (CMV). Many derivatives show activity against a range of viruses, including HIV, influenza, and herpes simplex virus (HSV). [8][25]Their mechanisms can involve inhibiting viral enzymes like reverse transcriptase or interfering with viral entry and replication processes. [8]SAR studies indicate that substitutions at the N-1 and C-2 positions are crucial for potent antiviral activity. [17]

Conclusion and Future Directions

The benzimidazole scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets ensure its continued relevance in the search for novel therapeutics. Future research will likely focus on the development of highly specific, target-based derivatives and hybrid molecules with dual or multiple pharmacological actions. The exploration of novel delivery systems and the application of computational chemistry for rational design will further unlock the therapeutic potential of this remarkable heterocyclic system.

References

-

Recent advances of benzimidazole as anticancer agents. (2023). PubMed. Retrieved from [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021). International Science Community Association. Retrieved from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). MDPI. Retrieved from [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Retrieved from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). MDPI. Retrieved from [Link]

-

SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2024). MDPI. Retrieved from [Link]

-

Recent Advances in the Anticancer Applications of Benzimidazole Derivatives. (2023). Wiley Online Library. Retrieved from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). PMC - NIH. Retrieved from [Link]

-

Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (2017). Taylor & Francis Online. Retrieved from [Link]

-

SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). Journal of Xi'an University of Architecture & Technology. Retrieved from [Link]

-

Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022). SpringerLink. Retrieved from [Link]

-

Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. (2020). Semantic Scholar. Retrieved from [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. Retrieved from [Link]

-

In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). National Library of Medicine. Retrieved from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2022). MDPI. Retrieved from [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Publishing. Retrieved from [Link]

-

Benzimidazole derivatives with atypical antiinflammatory activity. (1987). PubMed. Retrieved from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). PMC - PubMed Central. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnologies. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

-

A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org. Retrieved from [Link]

-

Synthesis, characterization and biological activity of some novel benzimidazole derivatives. (2014). ResearchGate. Retrieved from [Link]

-

Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents. (2014). National Institutes of Health. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. Retrieved from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). Semantic Scholar. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

-

(PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). ResearchGate. Retrieved from [Link]

-

NF-κB: a key role in inflammatory diseases. (2001). JCI - Journal of Clinical Investigation. Retrieved from [Link]

-

Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012). PMC - NIH. Retrieved from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

-

NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2012). PMC - NIH. Retrieved from [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (2015). PMC - NIH. Retrieved from [Link]

-

Anti-inflammatory effects of phyto-drugs attenuating NF-кB signalling. (2024). ResearchGate. Retrieved from [Link]

-

The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024). ResearchGate. Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). PMC - NIH. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 16. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

Core Mechanisms of Action of 5-Bromo-Benzimidazole Compounds

An In-Depth Technical Guide to the

Abstract

The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] The introduction of a bromine atom at the 5-position of this scaffold frequently enhances biological activity, a structure-activity relationship (SAR) noted across various therapeutic areas.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of 5-bromo-benzimidazole compounds, synthesizing current research for an audience of researchers, scientists, and drug development professionals. We will dissect the core pathways these compounds modulate in anticancer, antiviral, and antimicrobial applications, supported by detailed, self-validating experimental protocols to empower further research and development.

Section 1: Anticancer Mechanisms of Action

5-Bromo-benzimidazole derivatives exhibit a remarkable diversity in their anticancer activity, targeting multiple hallmarks of cancer. Their mechanisms are not monolithic but rather a constellation of activities including the disruption of the cellular cytoskeleton, inhibition of critical enzymes involved in DNA replication and cell signaling, and the induction of programmed cell death.[4][5][6]

Primary Anticancer Mechanisms

A. Inhibition of Tubulin Polymerization

A primary mechanism for many benzimidazole compounds is the disruption of microtubule dynamics.[5] Microtubules, polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. 5-Bromo-benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7][8] This disruption leads to a cascade of events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, and ultimately triggering apoptosis.[9] This antimitotic activity is particularly effective against the rapidly proliferating cells characteristic of cancer.[6]

B. Enzyme Inhibition: Kinases and Topoisomerases

The benzimidazole scaffold acts as a versatile pharmacophore for designing enzyme inhibitors.[4]

-

Protein Kinase Inhibition: Many derivatives target receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial for tumor growth and angiogenesis.[10][11] By competing with ATP in the kinase domain, these compounds block downstream signaling pathways such as PI3K/AKT and MAPK, inhibiting cell proliferation and survival.[4]

-

Topoisomerase Inhibition: Topoisomerases (Topo I and II) are vital enzymes that resolve DNA topological stress during replication and transcription. Certain benzimidazole-based compounds function as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[5][10]

C. Induction of Apoptosis

Ultimately, many of the anticancer mechanisms converge on the induction of apoptosis, or programmed cell death. By causing mitotic arrest, DNA damage, or blocking survival signals, 5-bromo-benzimidazole compounds can activate the intrinsic (mitochondrial) apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), release of cytochrome c from mitochondria, and activation of caspases that execute cell death.[3] Some compounds have also been shown to increase levels of reactive oxygen species (ROS), further promoting apoptosis.[3]

Visualization: Apoptosis Induction Pathway

Caption: Key inhibition points of benzimidazoles in the HCMV replication cycle.

Experimental Protocol: Time-of-Addition Assay

This assay determines the stage of the viral replication cycle (e.g., early or late) that is inhibited by the test compound. [2] 1. Cell and Virus Preparation:

-

Culture human foreskin fibroblast (HFF) cells in a 24-well plate until confluent.

-

Prepare a stock of HCMV (e.g., strain AD169) with a known titer.

2. Infection and Compound Addition:

-

Infect the HFF cell monolayers with HCMV at a multiplicity of infection (MOI) of 1.

-

At various time points post-infection (e.g., 0, 2, 8, 24, 48 hours), add the 5-bromo-benzimidazole compound at a concentration of 5x its IC₅₀.

-

Include a "no drug" control and a positive control drug with a known mechanism (e.g., Ganciclovir, a DNA synthesis inhibitor).

3. Assay Endpoint:

-

Incubate all plates until 72-96 hours post-infection, allowing for the completion of the replication cycle in the control wells.

-

Harvest the supernatant from each well.

-

Determine the viral yield in the supernatant using a standard plaque assay or a quantitative PCR (qPCR) assay for viral DNA.

4. Data Analysis:

-

Plot the viral yield (as a percentage of the "no drug" control) against the time of compound addition.

-

If the compound is still effective when added late in the infection cycle (e.g., 24-48 hours), it suggests inhibition of a late-stage event like DNA maturation or virion assembly (e.g., BDCRB).

-

If the compound loses its effectiveness when added after the start of viral DNA synthesis (e.g., after 24 hours), it suggests inhibition of an early-stage event (e.g., Ganciclovir or Maribavir).

Section 3: Antimicrobial Mechanisms of Action

The structural similarity of the benzimidazole ring to naturally occurring purines is a key factor in its antimicrobial activity. [12]This bioisosterism allows these compounds to interfere with essential bacterial processes. The presence of a 5-bromo substituent often enhances potency. [12]

Primary Antimicrobial Mechanisms

A. Inhibition of DNA Gyrase: DNA gyrase (a type II topoisomerase) is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. [13]It is an established target for many antimicrobial agents. Certain 5-bromo-benzimidazole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, preventing the supercoiling process and leading to a disruption of DNA synthesis and subsequent cell death. [13] B. Purine Antagonist: Due to their structural resemblance to purine bases (adenine and guanine), benzimidazoles can act as competitive inhibitors in the biosynthesis of nucleic acids and proteins. [12]By mimicking purines, they can potentially be incorporated into DNA or RNA, leading to non-functional products, or they can inhibit enzymes involved in nucleotide metabolism, thereby blocking the growth of the microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2,5-disubstituted benzimidazole | E. coli | <4 | [14] |

| 2,5-disubstituted benzimidazole | S. aureus | <4 | [14] |

| Meta-bromo derivative | E. coli | 12.5-25 | [12] |

| Meta-bromo derivative | P. aeruginosa | 12.5-25 | [12] |

Experimental Protocols

Protocol 3: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. [15][16] 1. Reagent and Inoculum Preparation:

-

Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

-